molecular formula C10H14N2O2 B515306 3-Isopropoxybenzohydrazide CAS No. 350989-60-5

3-Isopropoxybenzohydrazide

Cat. No. B515306
M. Wt: 194.23g/mol
InChI Key: PSKOADQLSXHEIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropoxybenzohydrazide is a chemical compound with the CAS Number: 350989-60-5 . It has a molecular weight of 194.23 and its IUPAC name is 3-isopropoxybenzohydrazide . It is a solid substance stored at room temperature .


Molecular Structure Analysis

The molecular structure of 3-Isopropoxybenzohydrazide is represented by the formula C10H14N2O2 . For a detailed 3D molecular structure, you may refer to molecular visualization tools such as MolView .


Physical And Chemical Properties Analysis

3-Isopropoxybenzohydrazide is a solid substance . It has a molecular weight of 194.23 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

3-Isopropoxybenzohydrazide is a chemical compound with the molecular formula C10H14N2O2 . It’s a solid substance at room temperature .

Benzohydrazides, a class of compounds to which 3-Isopropoxybenzohydrazide belongs, have been found to have diverse biological properties. They have been studied for their potential as bio-active agents . Here are some potential applications:

  • Pharmaceutical Chemistry
    • Benzohydrazides have been studied for their anti-bacterial, anti-fungal, anti-convulsant, anti-cancer, and anti-tubercular activities .
    • The general procedure for the synthesis of Benzohydrazide involves the reaction of Methyl benzoate with hydrazine hydrate .
    • The outcomes of these studies have shown promising results, with several benzohydrazide derivatives exhibiting excellent activity .
  • Anti-viral Activity

    • Benzohydrazides have been synthesized and evaluated for their anti-viral activity against HIV-2 strain ROD .
    • The synthesis of N’-(4-((substituted imino) methyl) benzylidene)-substituted benzohydrazides involved a series of chemical reactions .
    • The outcomes of these studies have shown promising results, with some compounds exhibiting potent anti-viral activity .
  • Research Use

    • 3-Isopropoxybenzohydrazide is available for research use . It’s often used in the synthesis of other compounds or in various chemical reactions .
  • Anti-Inflammatory Activity

    • Benzohydrazides have been synthesized and evaluated for their anti-inflammatory activity .
    • The synthesis of these compounds involved a series of chemical reactions .
    • The outcomes of these studies have shown promising results, with some compounds exhibiting potent anti-inflammatory activity .
  • Anti-Malarial Activity

    • Benzohydrazides have been synthesized and evaluated for their anti-malarial activity .
    • The synthesis of these compounds involved a series of chemical reactions .
    • The outcomes of these studies have shown promising results, with some compounds exhibiting potent anti-malarial activity .
  • Research Use

    • 3-Isopropoxybenzohydrazide is available for research use . It’s often used in the synthesis of other compounds or in various chemical reactions .

properties

IUPAC Name

3-propan-2-yloxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7(2)14-9-5-3-4-8(6-9)10(13)12-11/h3-7H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKOADQLSXHEIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289347
Record name 3-isopropoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropoxybenzohydrazide

CAS RN

350989-60-5
Record name 3-(1-Methylethoxy)benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350989-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-isopropoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 350989-60-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.